molecular formula C17H22ClN3OS B2373581 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride CAS No. 1215587-98-6

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

Cat. No.: B2373581
CAS No.: 1215587-98-6
M. Wt: 351.89
InChI Key: YSAJSNYXYQKJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C17H22ClN3OS and a molecular weight of 351.89, is known for its unique structure that combines a thiazole ring, a piperazine ring, and a tolyl group.

Scientific Research Applications

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent. In medicine, it is being investigated for its potential therapeutic effects. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of cancer treatment. For instance, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) has been identified as an effective, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer .

Safety and Hazards

The safety and hazards of similar compounds can be found in databases like PubChem . It’s important to refer to these databases for the most accurate and up-to-date information.

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications in various fields. Additionally, more studies could be conducted to improve its aqueous solubility and oral absorption .

Preparation Methods

The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride involves several steps. The process typically begins with the preparation of the thiazole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

When compared to similar compounds, (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride stands out due to its unique combination of structural features. Similar compounds include other piperazine derivatives and thiazole-containing molecules. the presence of both the thiazole and piperazine rings in this compound provides it with distinct chemical and biological properties .

Properties

IUPAC Name

(3-methylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS.ClH/c1-13-4-3-5-15(10-13)17(21)20-8-6-19(7-9-20)11-16-18-14(2)12-22-16;/h3-5,10,12H,6-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAJSNYXYQKJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.